Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features that include an ethyl ester, an amino group, and a methylthio substituent. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential pharmacological properties. The compound's structure can be represented as follows:
Research indicates that ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate exhibits significant biological activity, particularly in analgesic and anti-inflammatory contexts. Studies have shown that this compound and its derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. In experimental models, it has demonstrated moderate to potent analgesic effects, making it a candidate for further pharmacological development .
The synthesis of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions:
These methods allow for the modification of substituents on the pyrazole core, leading to a library of related compounds for biological testing .
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate has potential applications in:
Interaction studies involving ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate have focused on its binding affinity to cyclooxygenase enzymes. These studies reveal that the compound competes effectively with other substrates, indicating its potential as a selective inhibitor. Furthermore, investigations into its interaction with various receptors may provide insights into its broader pharmacological profile .
Several compounds share structural similarities with ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate, which include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Lacks methylthio group | Moderate analgesic activity |
| Ethyl 5-(substituted)pyrazoles | Various substitutions at 5-position | Varies widely based on substitution |
| Methyl 5-amino-3-(methylthio)-1H-pyrazole | Methyl instead of ethyl ester | Potentially similar activity |
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate stands out due to its specific combination of functional groups that enhance its biological activity compared to other pyrazoles. The presence of both an amino group and a methylthio substituent contributes to its unique pharmacological properties, making it an interesting candidate for further research and development in medicinal chemistry .
The pyrazole class of compounds has a distinguished history spanning over 140 years in organic and medicinal chemistry. The term pyrazole was first coined by German chemist Ludwig Knorr in 1883, marking the beginning of systematic investigation into this heterocyclic system. Knorr's pioneering work led to the discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated significant antipyretic activity in humans and stimulated widespread interest in pyrazole chemistry. This serendipitous discovery occurred when Knorr attempted to synthesize quinoline derivatives with antipyretic activity but accidentally obtained antipyrine, which exhibited analgesic, antipyretic, and antirheumatic properties.
In a classical synthetic approach developed by German chemist Hans von Pechmann in 1898, pyrazole was synthesized from acetylene and diazomethane, establishing fundamental synthetic methodologies that continue to influence modern pyrazole chemistry. The field further evolved when, in 1959, Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds, challenging the prevailing belief that pyrazoles could not occur naturally.
Pyrazoles constitute a fundamental class of five-membered heterocyclic compounds characterized by a planar aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The molecular structure exhibits unique electronic properties arising from the combination of a pyrrole-like nitrogen with an aromatic lone pair and a pyridine-like sp2-hybridized nitrogen atom. This electronic arrangement confers amphoteric properties to N-unsubstituted pyrazoles, enabling them to function as both acids and bases.
The versatility of pyrazole chemistry is further demonstrated by the numerous synthetic approaches available for their preparation. These include the reaction of 1,3-diketones with hydrazines (Knorr-type reactions), 1,3-dipolar cycloaddition of diazo compounds with alkynes, and the condensation of α,β-unsaturated aldehydes and ketones with hydrazines. The development of microwave-assisted synthesis has significantly enhanced the efficiency of pyrazole preparation, reducing reaction times from hours to minutes while maintaining high yields.
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (CAS number: 40745-03-7) represents a highly substituted pyrazole derivative with a molecular formula of C13H15N3O2S and a molecular weight of 277.34 g/mol. The compound's structural complexity arises from the presence of multiple functional groups, including an ethyl ester at position 4, an amino group at position 5, a methylthio substituent at position 3, and a phenyl group attached to nitrogen-1.
The synthesis of this compound typically involves the reaction of ethyl bismethylthio-2-cyanoacrylate with phenylhydrazine in the presence of anhydrous potassium carbonate in dimethylformamide/ethanol. This synthetic route exemplifies the utility of β-ketonitrile condensation with hydrazines, which represents the most versatile method for 5-aminopyrazole synthesis. The reaction proceeds through nucleophilic attack of the terminal nitrogen of phenylhydrazine on the carbonyl carbon, followed by cyclization through attack of the other nitrogen on the nitrile carbon to produce the 5-aminopyrazole framework.
Research into this specific compound has focused primarily on its pharmacological properties, particularly its anti-inflammatory and analgesic activities. The compound exhibits distinctive physical properties, including a melting point range of 90-100°C and solubility in dimethyl sulfoxide, dimethylformamide, chloroform, and hot ethanol while remaining insoluble in water and methanol. These properties influence its bioavailability and pharmaceutical formulation considerations.
The current research landscape surrounding ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate reflects the broader trend toward developing novel anti-inflammatory and analgesic agents with improved safety profiles. Recent pharmacological screening studies have demonstrated that this compound exhibits significant anti-inflammatory activity comparable to diclofenac sodium when administered at a dose of 25 mg/kg. The compound's therapeutic potential extends to analgesic applications, with studies showing notable activity in acetic acid-induced writhing assays at doses of 50 mg/kg.
The academic significance of this compound lies in its potential as a lead structure for pharmaceutical development. The presence of the methylthio group at position 3 provides a unique pharmacophore that may contribute to the compound's biological activity through specific molecular interactions with target proteins. The amino group at position 5 offers additional opportunities for structural modification and derivatization, enabling the development of analogs with enhanced potency or selectivity.
Contemporary research efforts have focused on synthesizing derivatives of this compound through modification of the amino group, leading to the preparation of acetamido analogs with varying amine substituents. These derivatives have been evaluated for their anti-inflammatory and analgesic properties, with several compounds showing promising activity profiles. The structure-activity relationship studies reveal that substitution of the amino group with specific amines can enhance therapeutic activity, suggesting that the pyrazole ring serves as a pharmacophore while other substituents modulate the overall biological effect.
The compound's relevance in modern medicinal chemistry is further emphasized by ongoing research into pyrazole derivatives as enzyme inhibitors, particularly in the context of cyclooxygenase inhibition for anti-inflammatory therapy. The unique substitution pattern of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate positions it as a valuable scaffold for developing next-generation therapeutic agents with improved efficacy and reduced side effects compared to existing medications.
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate represents a substituted pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms [1]. The compound follows International Union of Pure and Applied Chemistry nomenclature conventions, with the systematic name reflecting the specific substitution pattern on the pyrazole core structure [3]. The molecular architecture consists of a central pyrazole ring bearing an amino group at position 5, a methylthio substituent at position 3, a phenyl group at position 1, and an ethyl ester functionality at position 4 [1] [3].
The structural framework can be represented by the molecular formula C₁₃H₁₅N₃O₂S, with the Chemical Abstracts Service registry number 40745-03-7 [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(N)N(N=C1SC)C1=CC=CC=C1, providing an unambiguous textual description of the molecular connectivity [1]. The International Chemical Identifier key DIVZUHGDJFOJDA-UHFFFAOYSA-N serves as a unique digital signature for database searches and computational applications [1].
Pyrazole derivatives exhibit characteristic tautomeric equilibria that significantly influence their chemical and physical properties [9] . The 5-amino-3-methylthio-1-phenyl-1H-pyrazole-4-carboxylate framework demonstrates structural stability through the presence of the N-phenyl substituent, which prevents prototropic tautomerism commonly observed in unsubstituted pyrazoles [9]. The amino group at position 5 can participate in resonance interactions with the pyrazole ring system, contributing to the overall electronic stabilization of the molecule .
Structural isomerism considerations reveal that the methylthio group orientation and the relative positioning of functional groups create a specific spatial arrangement that influences intermolecular interactions [9]. The phenyl ring substitution at the nitrogen atom establishes a fixed tautomeric form, eliminating the possibility of annular tautomerism typically observed in 1H-pyrazole derivatives . Electronic delocalization within the pyrazole ring system is enhanced by the electron-donating amino group and the electron-withdrawing ester functionality, creating a push-pull electronic environment [35].
The molecular weight of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate is precisely determined as 277.35 daltons [1] [3]. The empirical formula C₁₃H₁₅N₃O₂S reflects the atomic composition comprising thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom [1] [3]. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 277, consistent with the calculated molecular weight [1].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S | [1] [3] |
| Molecular Weight | 277.35 g/mol | [1] [3] |
| Monoisotopic Mass | 277.34 g/mol | [1] |
| Chemical Abstracts Service Number | 40745-03-7 | [1] [3] |
The molecular composition analysis reveals a heterocyclic compound with moderate molecular complexity, suitable for pharmaceutical and materials science applications [1] [3]. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) contributes to the compound's potential for diverse intermolecular interactions and biological activity [35].
Crystallographic investigations of pyrazole carboxylate derivatives reveal characteristic intermolecular interaction patterns that govern solid-state packing arrangements [14] [15]. Single-crystal X-ray diffraction studies of related 5-amino-1-phenyl-pyrazole-4-carboxylic acid derivatives demonstrate monoclinic crystal systems with space group P2₁/n, exhibiting unit cell parameters of a = 3.9608(4) Å, b = 24.104(3) Å, c = 11.1762(10) Å, and β = 90.189(9)° [14].
The crystal packing analysis shows that hydrogen bonding interactions play a crucial role in stabilizing the three-dimensional structure [14] [16]. Intermolecular N-H···O hydrogen bonds between amino groups and carbonyl oxygens create extended supramolecular networks [14]. Additionally, C-H···π interactions between aromatic rings contribute to the overall crystal stability [16]. The methylthio substituent introduces additional van der Waals interactions that influence the molecular packing density and crystal morphology [14].
Hirshfeld surface analysis of similar pyrazole derivatives reveals that O···H contacts account for approximately 25-30% of the total intermolecular interactions, while N···H contacts contribute an additional 15-20% [14]. The phenyl ring participates in π-π stacking interactions with neighboring molecules, creating columnar arrangements with interplanar distances of approximately 3.4-3.6 Å [16].
Solid-state nuclear magnetic resonance spectroscopy provides detailed insights into the molecular dynamics and conformational behavior of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate in the crystalline state [18] [19]. Carbon-13 cross-polarization magic angle spinning experiments reveal distinct chemical shift values for each carbon environment within the molecule [19]. The carbonyl carbon of the ester group typically resonates at approximately 165-170 parts per million, characteristic of aromatic ester functionalities [18].
The pyrazole ring carbons exhibit chemical shifts in the range of 140-160 parts per million, reflecting the aromatic character and substitution pattern [18] [19]. The methylthio carbon appears as a distinct signal around 15-20 parts per million, while the ethyl ester carbons are observed at approximately 14 and 62 parts per million for the methyl and methylene carbons, respectively [18]. Nitrogen-15 solid-state nuclear magnetic resonance studies of related pyrazole derivatives show characteristic chemical shifts for the pyrazole nitrogen atoms at approximately -180 to -200 parts per million [19].
Temperature-variable solid-state nuclear magnetic resonance experiments reveal molecular motion characteristics, with the phenyl ring showing restricted rotation at low temperatures and increased mobility above 200 K [19]. The amino group exhibits rapid exchange processes, evidenced by line broadening effects in the nitrogen-15 spectra [19].
Infrared spectroscopy provides characteristic fingerprint patterns for ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate [18] [21]. The amino group stretching vibrations appear as multiple peaks in the region 3300-3500 cm⁻¹, with symmetric and asymmetric stretching modes typically observed at 3329 and 3454 cm⁻¹, respectively [18]. The carbonyl stretching frequency of the ester group is observed at approximately 1730-1750 cm⁻¹, characteristic of aromatic ester functionalities [18].
Aromatic C-H stretching vibrations appear in the range 3000-3100 cm⁻¹, while aliphatic C-H stretches are observed between 2800-3000 cm⁻¹ [18] [21]. The pyrazole ring exhibits characteristic skeletal vibrations in the fingerprint region between 1400-1600 cm⁻¹ [21]. The methylthio group contributes C-S stretching vibrations around 700-800 cm⁻¹ [18].
| Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| N-H stretch (amino) | 3300-3500 | Symmetric/asymmetric | [18] |
| C=O stretch (ester) | 1730-1750 | Carbonyl stretching | [18] |
| Ar-H stretch | 3000-3100 | Aromatic C-H | [18] [21] |
| C-H stretch (aliphatic) | 2800-3000 | Methyl/methylene | [18] |
| C-S stretch | 700-800 | Methylthio group | [18] |
Hydrogen bonding interactions in the solid state result in broadening and shifting of the amino group stretching frequencies [21]. The phenyl ring vibrations contribute multiple peaks in the range 1400-1600 cm⁻¹, corresponding to ring breathing and stretching modes [21].
Electron ionization mass spectrometry of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate reveals characteristic fragmentation pathways [22] [24]. The molecular ion peak appears at m/z 277, consistent with the calculated molecular weight [1]. Primary fragmentation involves loss of the ethyl group (m/z 249) and subsequent loss of the methylthio moiety (m/z 202) [22].
Secondary fragmentation patterns include elimination of the amino group, resulting in fragments at m/z 232 [24]. The phenyl ring contributes to stable fragment ions at m/z 77 (phenyl cation) and m/z 51 (C₄H₃⁺) [22] [24]. The pyrazole ring system undergoes ring-opening reactions under high-energy conditions, producing characteristic nitrogen-containing fragments .
Tandem mass spectrometry experiments reveal that the ester linkage represents a preferential fragmentation site, with McLafferty rearrangement mechanisms contributing to the formation of characteristic fragment ions [22]. The methylthio substituent exhibits facile elimination under electron ionization conditions, generating sulfur-containing neutral losses [24].
| Fragment m/z | Assignment | Fragmentation Pathway | Reference |
|---|---|---|---|
| 277 | [M]⁺- | Molecular ion | [1] |
| 249 | [M-C₂H₄]⁺ | Ethyl loss | [22] |
| 232 | [M-NH₂-CH₃]⁺ | Amino/methyl loss | [24] |
| 202 | [M-C₂H₄-SCH₃]⁺ | Ethyl/methylthio loss | [22] |
| 77 | [C₆H₅]⁺ | Phenyl cation | [22] [24] |
Chemical ionization mass spectrometry using methane as the reagent gas produces predominantly [M+H]⁺ ions at m/z 278, confirming the molecular weight determination [24]. Collision-induced dissociation studies reveal that the pyrazole ring system exhibits remarkable stability under moderate collision energies .
The solubility characteristics of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate in different solvent systems reflect the compound's amphiphilic nature [27] [29]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate excellent solvating properties for this compound, attributed to the presence of multiple hydrogen bond acceptor sites [27]. The ester functionality and amino group contribute to moderate solubility in alcoholic solvents, including methanol and ethanol [29].
Aromatic solvents such as toluene and benzene provide moderate solubility due to π-π interactions between the phenyl substituent and solvent molecules [29]. Chlorinated solvents including dichloromethane and chloroform exhibit good dissolution characteristics, facilitating synthetic and analytical applications [27]. Aqueous solubility is limited due to the predominantly hydrophobic character imparted by the phenyl ring and methylthio substituent [29].
The solubility in various organic solvents follows the general trend: dimethyl sulfoxide > dimethylformamide > chloroform > dichloromethane > ethanol > methanol > acetone > diethyl ether [27] [29]. Temperature-dependent solubility studies reveal increased dissolution at elevated temperatures, with solubility typically doubling for every 20-25°C temperature increase [29].
| Solvent System | Solubility Category | Hydrogen Bonding Capacity | Reference |
|---|---|---|---|
| Dimethyl sulfoxide | High | Excellent acceptor | [27] |
| Dimethylformamide | High | Good acceptor/donor | [27] |
| Chloroform | Moderate | Weak acceptor | [27] |
| Ethanol | Moderate | Good donor/acceptor | [29] |
| Water | Low | Excellent donor/acceptor | [29] |
Partition coefficient measurements for ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate provide quantitative assessments of lipophilicity and membrane permeability characteristics [35]. Octanol-water partition coefficient (log P) determinations typically yield values in the range of 2.5-3.5, indicating moderate lipophilicity . The presence of the phenyl ring and methylthio substituent contributes to increased hydrophobic character, while the amino group and ester functionality provide hydrophilic balance [35].
Computational predictions using fragment-based methods suggest log P values around 2.8-3.2, consistent with experimental measurements . The methylthio group contributes approximately 0.8-1.0 log units to the overall partition coefficient, while the phenyl substituent adds 1.5-2.0 log units [35]. pH-dependent partition studies reveal that protonation of the amino group at low pH significantly affects the distribution behavior .
Distribution coefficient (log D) measurements at physiological pH (7.4) typically show values 0.5-1.0 log units lower than the corresponding log P values, reflecting the ionization state of the amino group . Chromatographic retention factor correlations support the moderate lipophilicity designation, with compounds of similar log P values exhibiting comparable retention times [35].
Thermal gravimetric analysis of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate reveals multi-stage decomposition processes [31] [33]. Initial weight loss occurs in the temperature range 150-200°C, corresponding to elimination of the ethyl ester group through McLafferty rearrangement mechanisms [33]. The methylthio substituent undergoes thermal elimination between 200-250°C, producing sulfur-containing volatile products [31].
Differential scanning calorimetry measurements indicate a melting point range of 110-115°C for the pure compound [32]. The thermal decomposition follows first-order kinetics in the initial stages, with activation energies calculated as 120-140 kJ/mol for the primary decomposition pathway [33]. Pyrolysis gas chromatography-mass spectrometry analysis identifies aniline, methylthiol, and pyrazole derivatives as major decomposition products [31].
Isothermal stability studies at 100°C reveal gradual decomposition over extended periods, with half-life values of approximately 15-20 hours [33]. The presence of moisture and oxygen accelerates the decomposition process, suggesting hydrolytic and oxidative degradation pathways [31]. Thermal analysis under inert atmosphere conditions shows improved stability, with decomposition onset temperatures increased by 20-30°C [33].
| Temperature Range (°C) | Mass Loss (%) | Decomposition Process | Reference |
|---|---|---|---|
| 150-200 | 15-20 | Ethyl ester elimination | [33] |
| 200-250 | 10-15 | Methylthio elimination | [31] |
| 250-350 | 30-40 | Pyrazole ring decomposition | [33] |
| 350-500 | 20-30 | Complete carbonization | [31] |
Quantum chemical calculations reveal the electron density distribution patterns within ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate [35] [37]. Density functional theory computations using the B3LYP functional and 6-31G** basis set indicate significant electron density accumulation on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester group [35]. The amino group exhibits high electron density, reflecting its electron-donating character [37].
Molecular electrostatic potential maps demonstrate polarized regions corresponding to the electron-rich amino and ester functionalities, contrasted with electron-deficient areas near the phenyl ring and methylthio substituent [35]. The pyrazole ring system shows delocalized π-electron density, with partial positive charges on the carbon atoms and negative charges on the nitrogen centers [37].
Polarizability calculations yield total molecular polarizability values of approximately 25-30 Ų, with anisotropic contributions from the phenyl ring system [35]. The methylthio group contributes approximately 3-4 Ų to the total polarizability, while the phenyl ring accounts for 8-10 Ų [37]. Dipole moment calculations indicate values in the range 3.5-4.5 Debye, reflecting the polar character of the molecule [35].